Cas no 28227-62-5 ((R)-1-Bromo-4-(methylsulfinyl)benzene)

(R)-1-Bromo-4-(methylsulfinyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-4-(methylsulfinyl)-, (R)-
- (R)-1-Bromo-4-(methylsulfinyl)benzene
- p-bromophenyl methyl sulfoxide
- F50249
- A918516
- Benzene, 1-bromo-4-[(R)-methylsulfinyl]-
-
- インチ: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m1/s1
- InChIKey: MPOPDYTWAYBUOD-SNVBAGLBSA-N
- ほほえんだ: BrC1C=CC(=CC=1)[S@@](C)=O
計算された属性
- せいみつぶんしりょう: 217.94010g/mol
- どういたいしつりょう: 217.94010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 36.3
(R)-1-Bromo-4-(methylsulfinyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A671202-250mg |
(R)-1-Bromo-4-(methylsulfinyl)benzene |
28227-62-5 | 97% | 250mg |
$255.0 | 2025-02-21 | |
Ambeed | A671202-100mg |
(R)-1-Bromo-4-(methylsulfinyl)benzene |
28227-62-5 | 97% | 100mg |
$127.0 | 2025-02-21 | |
Ambeed | A671202-1g |
(R)-1-Bromo-4-(methylsulfinyl)benzene |
28227-62-5 | 97% | 1g |
$637.0 | 2025-02-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10940-5g |
(R)-1-bromo-4-(methylsulfinyl)benzene |
28227-62-5 | 95% | 5g |
$1750 | 2023-09-07 | |
abcr | AB591354-1g |
(R)-1-Bromo-4-(methylsulfinyl)benzene; . |
28227-62-5 | 1g |
€324.60 | 2024-04-15 | ||
Crysdot LLC | CD12088736-1g |
(R)-1-Bromo-4-(methylsulfinyl)benzene |
28227-62-5 | 97% | 1g |
$474 | 2024-07-24 | |
abcr | AB591354-5g |
(R)-1-Bromo-4-(methylsulfinyl)benzene; . |
28227-62-5 | 5g |
€873.90 | 2024-04-15 | ||
abcr | AB591354-10g |
(R)-1-Bromo-4-(methylsulfinyl)benzene; . |
28227-62-5 | 10g |
€1376.00 | 2024-04-15 |
(R)-1-Bromo-4-(methylsulfinyl)benzene 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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10. Back matter
(R)-1-Bromo-4-(methylsulfinyl)benzeneに関する追加情報
Benzene, 1-Bromo-4-(Methylsulfinyl)-, (R)-: A Comprehensive Overview
Benzene, 1-bromo-4-(methylsulfinyl)-, (R)-, also known by its CAS number 28227-62-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom and a methylsulfinyl group attached to a benzene ring in a specific stereochemical configuration. The (R) designation indicates the spatial arrangement of these substituents, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of Benzene, 1-bromo-4-(methylsulfinyl)-, (R)- involves a series of carefully controlled reactions. Researchers have explored various methods to optimize the yield and purity of this compound. Recent studies have focused on using environmentally friendly catalysts and solvent systems to minimize the environmental impact of its production. These advancements not only enhance the efficiency of the synthesis process but also align with the growing demand for sustainable chemical manufacturing practices.
One of the most notable applications of Benzene, 1-bromo-4-(methylsulfinyl)-, (R)- is in the field of medicinal chemistry. This compound serves as an intermediate in the synthesis of several bioactive molecules, including potential drug candidates for treating various diseases. Its methylsulfinyl group is particularly valuable due to its ability to participate in sulfur-based interactions, which are critical in many biological processes. Recent research has highlighted its role in modulating enzyme activity and receptor binding, making it a promising lead compound for drug discovery.
The stereochemistry of Benzene, 1-bromo-4-(methylsulfinyl)-, (R)- is another area of intense study. The (R) configuration imparts distinct physical and chemical properties compared to its (S) counterpart. This stereochemical difference can significantly influence the compound's solubility, stability, and bioavailability. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate the spatial arrangement of atoms in this compound. These insights are essential for understanding its behavior in both synthetic and biological systems.
In terms of physical properties, Benzene, 1-bromo-4-(methylsulfinyl)-, (R)- exhibits a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. However, its reactivity with nucleophiles and electrophiles underscores the need for careful handling during storage and use.
The application of Benzene, 1-bromo-4-(methylsulfinyl)-, (R)- extends beyond pharmaceutical research. It has also found utility in materials science as a building block for constructing complex molecular architectures. For instance, it can be used as a precursor for synthesizing advanced polymers and materials with tailored electronic properties. This versatility highlights its importance as a key intermediate in modern organic synthesis.
Recent advancements in computational chemistry have provided new insights into the electronic structure and reactivity of Benzene, 1-bromo-4-(methylsulfinyl)-, (R)-. Quantum mechanical calculations have revealed that the methylsulfinyl group introduces significant electron-withdrawing effects on the benzene ring, which enhances the compound's electrophilicity. This property makes it an attractive substrate for electrophilic aromatic substitution reactions. Moreover, molecular dynamics simulations have shed light on its conformational flexibility and interactions with biological macromolecules.
In conclusion, Benzene, 1-bromo-4-(methylsulfinyl)-, (R)-, with its CAS number 28227-62-5, stands out as an important compound with diverse applications across multiple scientific disciplines. Its unique structure, stereochemistry-dependent properties, and versatile reactivity make it a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an even more significant role in advancing our understanding of complex molecular systems.
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